molecular formula C6H14ClNO2 B6185062 (3R,5S)-5-methoxypiperidin-3-ol hydrochloride CAS No. 2624109-42-6

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No. B6185062
CAS RN: 2624109-42-6
M. Wt: 167.6
InChI Key:
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Description

“(3R,5S)-5-methoxypiperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO2 . It is a derivative of pyrrolidinol, a class of compounds that contain a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “(3R,5S)-5-methoxypiperidin-3-ol hydrochloride” can be represented by the InChI code: 1S/C6H13NO2.ClH/c1-7-3-6(9)2-5(7)4-8;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This indicates that the compound has a chiral center, leading to the possibility of existing as two enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,5S)-5-methoxypiperidin-3-ol hydrochloride” include a molecular weight of 181.66 . The compound is stored at room temperature in an inert atmosphere .

Safety and Hazards

The safety data sheet for “(3R,5S)-5-methoxypiperidin-3-ol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-methoxypiperidin-3-ol hydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, reduction of the ketone group, and methylation of the resulting alcohol group.", "Starting Materials": [ "Piperidine", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Protection of the amine group: Piperidine is reacted with acetic anhydride to form N-acetylpiperidine.", "Reduction of the ketone group: N-acetylpiperidine is then reacted with sodium borohydride in methanol to reduce the ketone group to an alcohol group, yielding (3R,5S)-5-hydroxypiperidin-3-ol.", "Methylation of the alcohol group: (3R,5S)-5-hydroxypiperidin-3-ol is then reacted with methyl iodide in the presence of sodium bicarbonate to yield (3R,5S)-5-methoxypiperidin-3-ol.", "Formation of hydrochloride salt: (3R,5S)-5-methoxypiperidin-3-ol is then reacted with hydrochloric acid to form (3R,5S)-5-methoxypiperidin-3-ol hydrochloride.", "Purification: The product is then purified by extraction with ethyl acetate and drying over sodium sulfate." ] }

CAS RN

2624109-42-6

Product Name

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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